N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
N-[2-(3-Fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a carboxamide side chain at position 2. The carboxamide moiety is further modified with a 2-(3-fluorophenyl)-2-methoxyethyl group, introducing both lipophilic (fluorophenyl) and polar (methoxy) functionalities. The compound’s design aligns with trends in medicinal chemistry, where fluorinated aromatic groups enhance metabolic stability and binding affinity , while methoxy groups improve solubility .
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-22-16(11-4-2-5-12(18)8-11)10-19-17(21)13-9-15(24-20-13)14-6-3-7-23-14/h2-9,16H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHNQGNFSDQVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Formation of the Fluorophenyl Intermediate:
Methoxyethyl Group Addition: The methoxyethyl group is introduced via nucleophilic substitution reactions.
Furan Ring Formation: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions, often involving amide and nitrile precursors.
Final Coupling: The final step involves coupling the fluorophenyl, methoxyethyl, furan, and oxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 1,2-oxazole-3-carboxamides. Below is a detailed comparison with structurally related analogs:
Shared Structural Features
- Core Structure : All analogs share the 5-(furan-2-yl)-1,2-oxazole-3-carboxamide backbone.
- Pharmacophore : The oxazole-furan-carboxamide motif is conserved, suggesting a common mechanism of action or target engagement (e.g., kinase inhibition or protein-protein interaction modulation) .
Key Differences and Functional Implications
Substituent-Driven Activity Trends
- Fluorinated Aromatics: The 3-fluorophenyl group in the target compound likely increases metabolic stability compared to non-fluorinated analogs (e.g., Ceapin-A4’s benzyl group) due to reduced susceptibility to oxidative metabolism .
- Methoxy vs. Alkyl Chains : The methoxyethyl side chain may confer better aqueous solubility than SKL2001’s imidazolylpropyl group, which is more lipophilic .
Research Findings and Pharmacological Insights
- Ceapin Series : Ceapin-A4 and A9 () demonstrate that modifications to the carboxamide side chain can modulate activity against specific protein-folding pathways. The target compound’s fluorophenyl group may similarly fine-tune interactions with hydrophobic binding pockets.
- SKL2001 : This analog’s imidazole-propyl substituent enables activation of the Wnt pathway, highlighting the role of nitrogen-containing groups in signaling agonism. The target compound lacks this feature, suggesting divergent biological targets .
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological effects based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 302.31 g/mol. Its unique structure comprises an oxazole ring, a fluorophenyl group, a methoxyethyl substituent, and a furan moiety. These functional groups suggest a variety of possible chemical reactivities and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN2O3 |
| Molecular Weight | 302.31 g/mol |
| Key Functional Groups | Oxazole, Fluorophenyl, Methoxyethyl, Furan |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathways often focus on the formation of the oxazole ring and the introduction of the furan and fluorophenyl groups.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that oxazole derivatives can possess anticancer properties. The presence of the oxazole ring in this compound may enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research involving related oxazole derivatives indicates significant antibacterial effects against strains like Escherichia coli and Pseudomonas aeruginosa. In vitro studies suggest that modifications in the oxazole structure can lead to enhanced antimicrobial potency.
Anti-Tubercular Activity
Recent studies have explored the anti-tubercular potential of oxazole derivatives. Compounds structurally related to this compound have shown effectiveness against Mycobacterium tuberculosis, indicating a potential therapeutic application in treating tuberculosis.
Case Studies
- Anticancer Efficacy : A study by Villemagne et al. (2020) demonstrated that oxazole derivatives could effectively inhibit cancer cell proliferation in vitro, with specific attention to their mechanism involving apoptosis pathways.
- Antimicrobial Testing : Parikh et al. (2020) reported on substituted oxazoles showing up to 96% inhibition against M. tuberculosis at certain concentrations. This highlights the potential for this compound in developing new anti-tubercular agents.
- Pharmacokinetics : Research into similar compounds has revealed favorable pharmacokinetic profiles, including good bioavailability and metabolic stability, making them suitable candidates for further development in medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide, and how can purity be optimized?
- Methodology :
- Step 1 : Use a coupling reaction between 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid and the amine moiety (2-(3-fluorophenyl)-2-methoxyethylamine) via EDCI/HOBt activation .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
- Step 3 : Characterize using -/-NMR and high-resolution mass spectrometry (HRMS) to verify structural integrity .
Q. What analytical techniques are most effective for characterizing the structural features of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between oxazole and fluorophenyl groups) .
- FT-IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm, furan C-O-C at ~1250 cm) .
- DSC/TGA : Assess thermal stability (melting point >150°C typical for oxazole derivatives) .
Q. How can researchers screen this compound for preliminary biological activity?
- Approach :
- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to known oxazole-based inhibitors .
- ADME profiling : Use Caco-2 cell monolayers for permeability and microsomal stability assays (e.g., rat liver microsomes) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Strategies :
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxyethyl chain or furan ring oxidation) .
- Structural analogs : Synthesize derivatives (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Pharmacokinetic modeling : Apply compartmental models to correlate plasma exposure with efficacy .
Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?
- Methods :
- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets of kinases, prioritizing poses with hydrogen bonds to oxazole carboxamide and fluorophenyl π-π stacking .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns, analyzing RMSD fluctuations (<2 Å indicates stable binding) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?
- Design :
- Core modifications : Replace furan with thiophene (electron-rich heterocycle) or vary methoxyethyl chain length .
- Bioisosteric substitutions : Substitute fluorophenyl with chlorophenyl or trifluoromethyl groups to enhance hydrophobic interactions .
- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. What experimental and theoretical approaches address crystallographic disorder in this compound’s X-ray structure?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
